molecular formula C15H11NO3 B6524918 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one CAS No. 929427-88-3

4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B6524918
CAS No.: 929427-88-3
M. Wt: 253.25 g/mol
InChI Key: DDYMMRDFSDFKAJ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is a benzofuran-3-one derivative characterized by a hydroxy group at position 4, a methyl group at position 6 on the benzofuran core, and a 4-pyridylmethylene substituent at position 2. Its synthesis likely involves condensation reactions of bromoacetyl intermediates with heterocyclic aldehydes, a method commonly employed for analogous compounds .

Properties

IUPAC Name

(2Z)-4-hydroxy-6-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-6-11(17)14-12(7-9)19-13(15(14)18)8-10-2-4-16-5-3-10/h2-8,17H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYMMRDFSDFKAJ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=NC=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=NC=C3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves the following steps:

    Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and 2-bromoacetophenone, under basic conditions.

    Introduction of the Pyridylmethylene Group: The pyridylmethylene group can be introduced via a condensation reaction between the benzo[b]furan core and 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as piperidine.

    Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridylmethylene group can be reduced to a pyridylmethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a pyridylmethyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, and in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is dependent on its specific application. In biological systems, it may exert its effects through interactions with molecular targets such as enzymes, receptors, and DNA. The hydroxy and pyridylmethylene groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Benzofuran-3-one Derivatives

Compound Name Substituents on Benzofuran Core Methylene Group Key Structural Differences
Target Compound 4-Hydroxy, 6-methyl 4-Pyridyl Reference compound for comparison
6-Methoxy-2-(4-methylbenzylidene)benzofuran-3-one 6-Methoxy 4-Methylbenzylidene Methoxy instead of hydroxy; methylbenzylidene vs. pyridyl
6-Hydroxy-7-methyl-2-(4-methoxybenzylidene)benzofuran-3-one 6-Hydroxy, 7-methyl 4-Methoxybenzylidene Additional methyl at C7; methoxybenzylidene substituent
6-[(4-Methylbenzyl)oxy]-2-(4-pyridylmethylene)benzofuran-3-one 6-(4-Methylbenzyloxy) 4-Pyridyl Benzyloxy substituent at C6 instead of hydroxy/methyl
6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)benzofuran-3-one 6-(Bromophenyl-oxoethoxy) Furan-2-ylmethylidene Bulky bromophenyl-ether at C6; furyl instead of pyridyl

Key Observations :

  • Substituent Position : The hydroxy group at C4 in the target compound distinguishes it from analogs with substitutions at C6 or C7 .
  • Functional Groups : Hydroxy groups improve hydrogen-bonding capacity, whereas methoxy or benzyloxy groups may increase lipophilicity .

Physicochemical and Spectral Properties

Limited direct data exists for the target compound, but inferences can be drawn from analogs:

  • Melting Points : A related compound with a pyridylmethylene group () may exhibit higher melting points due to polar interactions, whereas methoxy-substituted analogs (e.g., ) show mp 156–158°C .
  • IR Spectroscopy : Hydroxy groups typically show broad O-H stretches near 3400 cm⁻¹, while carbonyl (C=O) peaks appear at ~1720 cm⁻¹, consistent with benzofuran-3-ones .

Bioactivity Comparison

Structural analogs demonstrate diverse biological activities:

  • Antioxidant Potential: 2H-Pyran-2,6(3H)-dione and 4H-pyran-4-one derivatives exhibit radical scavenging activity, suggesting hydroxy/methoxy-substituted benzofuranones may share similar properties .
  • Anti-Proliferative Activity : 4H-Pyran-4-one derivatives (e.g., 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) show efficacy against cancer cell lines, highlighting the role of oxygenated substituents .

Biological Activity

4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is a heterocyclic compound belonging to the class of benzofuran derivatives. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is C15H13NO3. The compound features a hydroxyl group, a methyl group, and a pyridylmethylene group attached to the benzofuran core. The synthesis typically involves the condensation of 4-hydroxy-6-methylbenzofuran-3-one with 4-pyridinecarboxaldehyde under acidic conditions, often utilizing p-toluenesulfonic acid as a catalyst.

Synthesis Overview:

StepReaction TypeKey Reagents
1Cyclization2-hydroxybenzaldehyde, 2-bromoacetophenone
2Condensation4-pyridinecarboxaldehyde, piperidine
3HydroxylationSelective hydroxylation reagents
4MethylationAppropriate methylating agents

The biological activity of this compound is believed to result from its interaction with various biological targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding with target proteins, influencing critical biological pathways such as apoptosis and cell cycle regulation. Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines .

Biological Activities

Research indicates that 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one exhibits several potential biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one:

  • Study on Cancer Cell Lines : A study conducted by Flynn et al. examined various benzofuran derivatives for anticancer properties. The results indicated that modifications at specific positions significantly enhanced antiproliferative activity against multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research focused on understanding how structural changes influence biological activity revealed that introducing methyl groups at specific positions on the benzofuran ring could enhance activity against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.